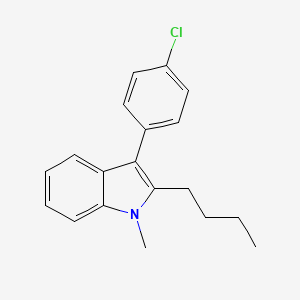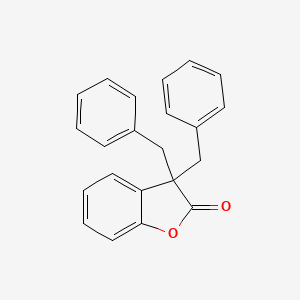![molecular formula C22H29ClOSi B14208217 Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane CAS No. 723296-18-2](/img/structure/B14208217.png)
Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane is a chemical compound with a complex structure that includes a tert-butyl group, a chlorohexenyl group, and a diphenylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorohexenyl Intermediate: This step involves the chlorination of hex-4-en-1-ol to form 6-chlorohex-4-en-1-ol.
Protection of the Hydroxyl Group: The hydroxyl group of 6-chlorohex-4-en-1-ol is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to form tert-butyl[(6-chlorohex-4-en-1-yl)oxy]dimethylsilane.
Coupling with Diphenylsilane: The protected intermediate is then coupled with diphenylsilane under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the chlorohexenyl group to a hexenyl group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hexenyl derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved include:
Formation of Stable Complexes: The diphenylsilane moiety can interact with various functional groups, stabilizing reactive intermediates.
Modification of Reactivity: The presence of the tert-butyl and chlorohexenyl groups can alter the reactivity of the compound, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl[(6-chlorohex-4-en-1-yl)oxy]dimethylsilane
- tert-Butyl[(6-chlorohex-4-en-1-yl)oxy]trimethylsilane
- tert-Butyl[(6-chlorohex-4-en-1-yl)oxy]phenylsilane
Uniqueness
Tert-butyl[(6-chlorohex-4-en-1-yl)oxy]diphenylsilane is unique due to the presence of the diphenylsilane moiety, which provides distinct chemical properties compared to its dimethylsilane and trimethylsilane analogs. This uniqueness makes it valuable for specific applications where enhanced stability and reactivity are required.
Eigenschaften
CAS-Nummer |
723296-18-2 |
|---|---|
Molekularformel |
C22H29ClOSi |
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
tert-butyl-(6-chlorohex-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29ClOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-17H,5,13,18-19H2,1-3H3 |
InChI-Schlüssel |
WROHBEDBIWXBFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)




![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)


![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)


